2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
2-Methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido-thiazine core substituted with a 4-fluorophenyl group at position 6, a methyl group at position 8, and a 2-methoxyethyl ester at position 5. The 2-methoxyethyl ester group may improve solubility compared to simpler alkyl esters, balancing lipophilicity and hydrophilicity for pharmaceutical applications.
Properties
IUPAC Name |
2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-11-15(17(23)25-9-8-24-2)16(12-3-5-13(19)6-4-12)21-14(22)7-10-26-18(21)20-11/h3-6,16H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCVFFDWLVNARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)F)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts .
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimido-Thiazine/Oxazine Derivatives
Electronic and Steric Modifications
- 4-Methoxyphenyl (): The methoxy group donates electrons via resonance, which could increase electron density at the aromatic ring, altering binding modes compared to fluorine . 2-Bromophenyl (): Bromine’s bulkiness and polarizability may sterically hinder interactions while providing a site for halogen bonding .
- Ester Groups: 2-Methoxyethyl Ester (Target Compound): Likely enhances aqueous solubility due to the ether oxygen, compared to ethyl or methyl esters.
Reactivity and Functional Group Diversity
- The methylthio and cyano groups in 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-... () facilitate cyclization and electrophilic reactivity, unlike the target compound’s more stable substituents .
Biological Activity
The compound 2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Formula
- Formula : C18H19FN2O4S
- IUPAC Name : this compound
Structural Features
The compound features a pyrimido[2,1-b][1,3]thiazine core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group is significant as fluorinated compounds often exhibit enhanced bioactivity due to improved metabolic stability and altered pharmacokinetics.
Anticancer Properties
Research has indicated that compounds similar to 2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine derivatives exhibit potent anticancer properties. For instance:
- In vitro Studies : Various derivatives have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the inhibition of key signaling pathways such as MAPK and PI3K/Akt pathways .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory potential. Inhibitors of p38 MAP kinase (p38 MAPK) have been particularly noted for their ability to reduce cytokine production in inflammatory conditions. Similar compounds have demonstrated effectiveness in models of rheumatoid arthritis by reducing TNFα and IL-6 levels .
Antimicrobial Activity
There is emerging evidence suggesting that this class of compounds may also possess antimicrobial properties. Studies indicate that certain derivatives can inhibit bacterial growth and biofilm formation, making them candidates for further exploration in treating infections caused by resistant strains.
Case Studies
Several studies highlight the biological activity of related compounds:
- Study on p38 MAPK Inhibition : A compound structurally related to the target compound was identified as a potent inhibitor of p38 MAPK in an adjuvant-induced arthritis model. This study emphasized the therapeutic potential for autoimmune diseases .
- Anticancer Activity Evaluation : A series of pyrimido-thiazine derivatives were tested against various cancer cell lines. Results showed significant cytotoxic effects with IC50 values in the low micromolar range, indicating strong potential for development as anticancer agents .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
